2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, given its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.
Scientific Research Applications
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-4-methoxyphenyl)pyridine: Similar structure but lacks the imidazo ring.
6-chloroimidazo[1,2-a]pyridine: Similar structure but lacks the bromo-methoxyphenyl group.
Uniqueness
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the bromo-methoxyphenyl group and the imidazo ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c1-19-13-4-2-9(6-11(13)15)12-8-18-7-10(16)3-5-14(18)17-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZCOBMZMMWQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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